Cas no 139042-59-4 (1-(6-bromopyridin-3-yl)ethan-1-one)
1-(6-bromopyridin-3-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Acetyl-2-bromopyridine
- 3-ACETYL-6-BROMOPYRIDINE
- 2-BROMO-5-ACETYLPYRIDINE
- 1-(6-Bromopyrid-3-yl)ethan-1-one
- 1-(6-BROMOPYRID-3-YL)ETHANONE
- 1-(6-Bromopyridin-3-yl)ethan-1-one
- 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE
- 1-(2-bromopyridin-5-yl)ethanone
- 1-(6-Bromopyridin-3-yl)ethanone
- Ethanone, 1-(6-bromo-3-pyridinyl)-
- 1-(6-bromo-3-pyridyl)ethanone
- 5-acetyl-2-bromo-pyridine
- KSC490S1J
- 1-(6-bromopyridin-3-
- AB21520
- DTXSID50576604
- A25568
- 139042-59-4
- MFCD04974527
- SY007796
- MUKKGHQBUKOMTD-UHFFFAOYSA-N
- Z1269224642
- FT-0649663
- 5-acetyl-2-bromopyridine;1-(6-Bromopyridin-3-yl)ethan-1-one;2-Bromo-5-acetylpyridine
- PS-3776
- AC-152
- AM20070122
- 5-Acetyl-2-bromopyridine, 97%
- AKOS005258858
- HY-60206
- SCHEMBL690853
- CS-W019730
- EN300-100922
- 1-(6-bromopyridin-3-yl)-ethanone
- CHEMBL5273920
- DB-362926
- BBL103454
- A2421
- STL557264
- 1-(6-bromopyridin-3-yl)ethan-1-one
-
- MDL: MFCD04974527
- Inchi: 1S/C7H6BrNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
- InChI Key: MUKKGHQBUKOMTD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=N1)C(C)=O
Computed Properties
- Exact Mass: 198.96300
- Monoisotopic Mass: 198.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30
- XLogP3: 1.6
Experimental Properties
- Density: 1.534
- Melting Point: 124.0 to 128.0 deg-C
- Boiling Point: 304.7°Cat760mmHg
- Flash Point: 138.1℃
- Refractive Index: 1.558
- PSA: 29.96000
- LogP: 2.04670
1-(6-bromopyridin-3-yl)ethan-1-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
- Safety Term:S26-36
1-(6-bromopyridin-3-yl)ethan-1-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(6-bromopyridin-3-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803107-25g |
2-Bromo-5-Acetylpyridine |
139042-59-4 | 97% | 25g |
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| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0211-5g |
1-(6-Bromo-pyridin-3-yl)-ethanone |
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1679.12CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0211-25g |
1-(6-Bromo-pyridin-3-yl)-ethanone |
139042-59-4 | 97% | 25g |
4223.25CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 595942-1G |
1-(6-bromopyridin-3-yl)ethan-1-one |
139042-59-4 | 97% | 1G |
¥798.5 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 595942-5G |
1-(6-bromopyridin-3-yl)ethan-1-one |
139042-59-4 | 97% | 5G |
¥2639.94 | 2022-02-24 | |
| Matrix Scientific | 069706-5g |
2-Bromo-5-acetylpyridine, 98% |
139042-59-4 | 98% | 5g |
$58.00 | 2023-09-08 | |
| Matrix Scientific | 069706-25g |
2-Bromo-5-acetylpyridine, 98% |
139042-59-4 | 98% | 25g |
$187.00 | 2023-09-08 | |
| Matrix Scientific | 069706-100g |
2-Bromo-5-acetylpyridine, 98% |
139042-59-4 | 98% | 100g |
$565.00 | 2023-09-08 | |
| Fluorochem | 068433-1g |
1-(6-Bromopyridin-3-yl)ethanone |
139042-59-4 | 97% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 068433-5g |
1-(6-Bromopyridin-3-yl)ethanone |
139042-59-4 | 97% | 5g |
£39.00 | 2022-03-01 |
1-(6-bromopyridin-3-yl)ethan-1-one Suppliers
1-(6-bromopyridin-3-yl)ethan-1-one Related Literature
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(6-bromopyridin-3-yl)ethan-1-one
Comprehensive Overview of 1-(6-Bromopyridin-3-yl)ethan-1-one (CAS No. 139042-59-4): Properties, Applications, and Industry Insights
1-(6-Bromopyridin-3-yl)ethan-1-one (CAS No. 139042-59-4) is a high-value brominated pyridine derivative widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This organobromine compound features a reactive 6-bromopyridinyl scaffold coupled with an acetyl functional group, making it a versatile building block for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. Recent studies highlight its growing importance in developing kinase inhibitors and heterocyclic APIs, aligning with the pharmaceutical industry's demand for novel small molecule therapeutics.
The compound's molecular structure (C7H6BrNO) exhibits unique electronic properties due to the electron-withdrawing bromine atom at the 6-position of the pyridine ring, which enhances its reactivity in palladium-catalyzed reactions. Analytical data from HPLC and GC-MS studies confirm its high purity (>98%), while FTIR spectroscopy reveals characteristic carbonyl stretching at 1680 cm-1. These properties make it particularly valuable for constructing N-containing heterocycles, a key focus area in modern drug discovery programs targeting cancer and CNS disorders.
In material science, 1-(6-bromopyridin-3-yl)ethanone serves as a precursor for photoactive polymers and OLED materials, addressing the surge in demand for flexible electronics. Its thermal stability (decomposition point: 215°C) allows incorporation into high-performance coatings, a trending topic in green chemistry forums. Environmental studies demonstrate its moderate biodegradability, with recent QSAR models predicting low ecotoxicity – crucial data for manufacturers complying with REACH regulations.
The synthesis typically involves bromination of 3-acetylpyridine using N-bromosuccinimide, with optimized protocols achieving yields exceeding 85%. Process chemists emphasize atom economy improvements, reflecting the industry's shift toward sustainable synthesis. Patent analysis reveals increasing applications in crop protection chemicals, particularly for neonicotinoid alternatives – a hot topic given the pollinator protection movement.
Market projections indicate 6.2% CAGR growth for bromopyridine derivatives through 2030, driven by bioconjugation techniques in ADC development. Analytical challenges like regioisomer separation are being addressed through UHPLC-MS methods, while flow chemistry approaches reduce production costs. The compound's role in PET tracer synthesis further expands its biomedical relevance, particularly for neuroimaging probes targeting Alzheimer's biomarkers.
Quality control specifications typically require ≤0.5% heavy metals and ≤1.0% total impurities, with strict residual solvent limits per ICH guidelines. Storage recommendations emphasize protection from UV degradation in amber glass at 2-8°C. Emerging applications include covalent inhibitor design and metal-organic frameworks (MOFs) for gas storage, positioning this compound at the intersection of multiple high-tech industries.
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